molecular formula C5H12O4 B1207437 2-Methylerythritol CAS No. 93921-83-6

2-Methylerythritol

Cat. No.: B1207437
CAS No.: 93921-83-6
M. Wt: 136.15 g/mol
InChI Key: HGVJFBSSLICXEM-CRCLSJGQSA-N
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Description

2-Methylerythritol is a tetritol, a type of sugar alcohol, that is structurally similar to erythritol but with a methyl group substitution at the second carbon position. This compound is a significant intermediate in the methylerythritol phosphate pathway, which is crucial for the biosynthesis of isoprenoids in plants and some bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylerythritol can be synthesized through the hydroxylation of isoprene derivatives. The process involves the reaction of isoprene with hydroxyl radicals, leading to the formation of various intermediates, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves the microbial fermentation of glucose using engineered strains of bacteria that express the necessary enzymes for the methylerythritol phosphate pathway. This method is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylerythritol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylerythritol has diverse applications in scientific research:

Mechanism of Action

2-Methylerythritol exerts its effects primarily through its role in the methylerythritol phosphate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are vital for various cellular functions. The compound interacts with several enzymes in this pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the methylerythritol phosphate pathway, which is not shared by its similar compounds. This makes it particularly important in the biosynthesis of isoprenoids, distinguishing it from other tetritols .

Properties

IUPAC Name

(2R,3S)-2-methylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJFBSSLICXEM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80917061
Record name 2-Methylbutane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylerythritol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93921-83-6
Record name (2R,3S)-2-Methyl-1,2,3,4-butanetetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93921-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-C-Methylerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093921836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylerythritol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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